molecular formula C23H17ClO3 B2657617 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate CAS No. 329777-47-1

4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate

Cat. No.: B2657617
CAS No.: 329777-47-1
M. Wt: 376.84
InChI Key: SELXASPGCUEECO-VGOFMYFVSA-N
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Description

4-[(2E)-3-(3-Chlorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate (CAS 329777-47-1) is a synthetic chalcone-derived ester with a molecular weight of 376.84 g/mol . Its structure comprises a central phenyl ring connected to a 3-chlorophenyl group via a conjugated propenoyl (α,β-unsaturated ketone) chain and esterified with a 4-methylbenzoate moiety.

Chalcone derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The substitution pattern on the phenyl rings and the choice of ester group significantly influence their physicochemical and biological behaviors.

Properties

IUPAC Name

[4-[(E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClO3/c1-16-5-8-19(9-6-16)23(26)27-21-12-10-18(11-13-21)22(25)14-7-17-3-2-4-20(24)15-17/h2-15H,1H3/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELXASPGCUEECO-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and 4-methylbenzoyl chloride in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are employed.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Nitro, bromo, and sulfonyl derivatives.

Scientific Research Applications

Antinociceptive Properties

Research indicates that derivatives of chalcone compounds, including those similar to 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate, exhibit significant antinociceptive activities. For instance, studies have shown that certain chalcone derivatives can effectively reduce pain responses in animal models, suggesting potential therapeutic applications in pain management .

Antimicrobial Activity

Several studies have explored the antimicrobial properties of chalcone derivatives. Compounds with similar structures have demonstrated efficacy against a range of bacteria and fungi. Specifically, the presence of the chlorophenyl group may enhance the compound's ability to penetrate microbial membranes, thereby increasing its antimicrobial effectiveness .

Anti-inflammatory Effects

Chalcone derivatives are also noted for their anti-inflammatory properties. The structural features of this compound may contribute to its ability to inhibit inflammatory pathways, making it a candidate for further research in treating inflammatory diseases .

Photophysical Properties

The compound's unique structure allows for interesting photophysical properties, which can be exploited in the development of organic light-emitting diodes (OLEDs). Research into similar compounds has shown their potential as efficient materials for light emission due to their favorable energy levels and stability under operational conditions.

Polymer Chemistry

In polymer science, compounds like this compound can serve as monomers or cross-linking agents. Their incorporation into polymer matrices can enhance mechanical properties and thermal stability, making them suitable for applications in coatings and composites.

Case Studies

Study ReferenceApplication AreaFindings
Antinociceptive ActivityDemonstrated significant pain relief in rodent models using related chalcone derivatives.
Antimicrobial TestingShowed effective inhibition against various bacterial strains, highlighting the potential for therapeutic use.
OLED DevelopmentExhibited promising photophysical characteristics suitable for organic electronics.

Mechanism of Action

The mechanism of action of 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate involves its interaction with specific molecular targets. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound is compared below with three structurally related derivatives (Table 1), focusing on substituent positions and ester functionalities.

Table 1: Structural Comparison of Key Analogs

Compound Name Substituent (R) Ester Group Molecular Weight Key Structural Features
Target Compound (CAS 329777-47-1) 3-chlorophenyl 4-methylbenzoate 376.84 Chloro (meta), methyl ester
4-[(2E)-3-(4-Methoxyphenyl)... benzoate 4-methoxyphenyl benzoate 358.37 Methoxy (para), no methyl
2-[(2E)-3-(4-Chlorophenyl)... 4-nitrobenzoate 4-chlorophenyl 4-nitrobenzoate 407.80 Nitro group, chloro (para)
4-[3-(4-Methoxyphenyl)... phenylcarbamate 4-methoxyphenyl phenylcarbamate ~360 (estimated) Methoxy (para), carbamate linkage
Key Observations:
  • Substituent Position : The 3-chloro group in the target compound introduces steric and electronic effects distinct from para-substituted analogs. For example, in the 4-methoxy analog (Table 1, row 2), the para-methoxy group enhances electron-donating effects, influencing hydrogen-bonding interactions in crystal structures .
  • Ester Group : The 4-methylbenzoate ester in the target compound increases lipophilicity compared to the unsubstituted benzoate in row 2. The nitro group in row 3 (electron-withdrawing) may enhance reactivity but reduce bioavailability .

Crystallographic and Hydrogen-Bonding Differences

  • Bond Lengths: The C=O bond in the propenoyl group is 1.219(6) Å, consistent with α,β-unsaturated ketones . The ester C—O bonds (1.197–1.403 Å) align with typical single/double bond characteristics .
  • Torsion Angles: The central phenyl ring in the 4-methoxy compound is twisted by 51.21(1)° relative to the propenoyl group, creating a non-planar conformation .
  • Hydrogen Bonding : Molecules form C—H⋯O dimers (R₂²(28) motifs) and chains along the [100] direction .

The target compound’s 3-chloro substituent likely disrupts this packing due to steric hindrance and altered electronic interactions. Chlorine’s larger van der Waals radius (1.80 Å vs. 1.52 Å for methoxy oxygen) may lead to distinct crystal motifs.

Biological Activity

4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate, also known as a chalcone derivative, has garnered attention due to its potential biological activities, including antinociceptive, antimicrobial, and anticancer properties. This article reviews the synthesis, characterization, and biological evaluations of this compound and its derivatives.

Synthesis and Characterization

Chalcone derivatives, including this compound, are typically synthesized through Claisen-Schmidt condensation reactions. The compound can be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry).

Table 1: Characterization Data of this compound

PropertyValue
Molecular FormulaC22H20ClO3
Molecular Weight368.84 g/mol
Melting PointNot available
NMR (1H)δ 7.45-8.00 (Ar-H), δ 6.80 (C=C)
IR (cm⁻¹)1670 (C=O), 1600 (C=C)

Antinociceptive Activity

Research has shown that chalcone derivatives exhibit significant antinociceptive properties. A study evaluated various acetamidochalcone derivatives, including those with similar structures to our compound, using the mice writhing test. The results indicated that certain derivatives showed promising analgesic effects comparable to standard analgesics .

Antimicrobial Activity

The antimicrobial potential of related compounds was assessed against several bacterial strains. For instance, compounds similar to this compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting that structural modifications can enhance antibacterial efficacy .

Anticancer Activity

Chalcones have been investigated for their anticancer properties due to their ability to induce apoptosis in cancer cells. Studies have indicated that certain chalcone derivatives can inhibit cell proliferation in various cancer cell lines by disrupting the cell cycle and inducing oxidative stress .

Case Studies

  • Antinociceptive Study : In a controlled experiment, various chalcone derivatives were administered to mice, resulting in a significant reduction in pain responses compared to the control group. The study concluded that specific structural features of chalcones are critical for enhancing their analgesic activity .
  • Antimicrobial Evaluation : A series of synthesized chalcone derivatives were tested against multiple bacterial strains, revealing that modifications such as halogen substitutions significantly improved antibacterial activity .

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